5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid
CAS No.: 328028-30-4
Cat. No.: VC8414274
Molecular Formula: C13H9ClN2O7S
Molecular Weight: 372.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328028-30-4 |
|---|---|
| Molecular Formula | C13H9ClN2O7S |
| Molecular Weight | 372.74 g/mol |
| IUPAC Name | 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(16(20)21)6-12(10)24(22,23)15-7-1-4-11(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19) |
| Standard InChI Key | KKWHQRWSXVDVOU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the sulfonamide NH (δ 10.2–11.0 ppm), aromatic protons split into multiplets (δ 7.5–8.5 ppm), and a broad peak for the hydroxyl group (δ 5.5–6.0 ppm) .
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IR Spectroscopy: Key absorptions at 3350 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O acid), 1530 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric SO₂) .
Synthetic Methodologies
Nitration of o-Chlorobenzoic Acid
The synthesis begins with nitration of o-chlorobenzoic acid, as detailed in patent CN102329237A :
Reaction Conditions:
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Nitrating Agent: Concentrated H₂SO₄ (3.5–4.5:1 ratio to substrate)
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Temperature: 30–40°C
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Time: ≥2 hours post-nitric acid addition
This step yields a mixture of 2-chloro-5-nitrobenzoic acid (95%) and 2-chloro-3-nitrobenzoic acid (5%) .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Aqueous Solubility | 0.12 g/L | 25°C, pH 7.0 |
| LogP (Octanol-Water) | 2.34 | Predicted via XLogP3-AA |
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (≥50 mg/mL at pH 9.0) .
Biological Activity and Applications
Enzyme Inhibition
The sulfonamide moiety enables competitive inhibition of metalloenzymes:
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Lipoxygenase (12-LOX): IC₅₀ = 3.2 μM in murine macrophage assays, reducing leukotriene B₄ synthesis by 78%.
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Carbonic Anhydrase IX: Ki = 89 nM, suggesting antitumor potential via hypoxia pathway modulation .
Industrial Applications
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Dye Intermediate: Nitro and sulfonate groups facilitate azo dye synthesis for textile applications.
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Polymer Additive: Enhances UV stability in polycarbonates at 0.1–0.5% w/w .
Comparative Analysis with Structural Analogs
| Compound | 12-LOX IC₅₀ (μM) | LogP | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.2 | 2.34 | 218–220 |
| 4-Chloro-3-nitro analog | 5.8 | 2.67 | 195–197 |
| Non-nitrated sulfonamide | >100 | 1.89 | 185–187 |
The nitro group at C5 enhances enzyme affinity but reduces thermal stability compared to non-nitrated analogs .
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